3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl group could undergo electrophilic aromatic substitution, while the oxadiazocine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .Scientific Research Applications
Chemical Transformations and Synthesis
Research has explored the unexpected transformations and synthesis of related compounds, such as those prepared via the Biginelli condensation, showing isomerization and deacetylation reactions under specific conditions (Sedova, Krivopalov, & Shkurko, 2017). These studies highlight the reactivity and potential for creating diverse derivatives from base structures, which could be relevant for the compound .
Antifungal and Antibacterial Applications
Novel oxadiazole derivatives have been synthesized and shown promising antifungal activity against various pathogenic fungal strains, suggesting potential applications in designing antifungal drugs (Nimbalkar et al., 2016). Additionally, azole derivatives from related chemical structures have demonstrated good antibacterial activity against specific bacterial strains, indicating their utility in antibacterial drug development (Tumosienė et al., 2012).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition efficiency on mild steel in acidic solutions, showcasing their potential as corrosion inhibitors (Kalia et al., 2020). This application is particularly relevant for industrial sectors seeking materials protection solutions.
Molecular Docking and Structure-Activity Relationship
The synthesis and evaluation of oxadiazole derivatives, including molecular docking studies, have provided insights into their mechanism of action, particularly in antifungal applications. This demonstrates the compound's potential for further optimization and development into potent antifungal agents (Nimbalkar et al., 2016).
Anticancer Activity
A novel oxygen-bridged tricyclic Biginelli adduct has been synthesized and shown moderate anticancer activity against human breast cell lines, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Ibrahim et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-13-7-6-8-14(11-13)21-18(23)20-16-12-19(21,2)22-17-10-5-4-9-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLXDTVVDUCJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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